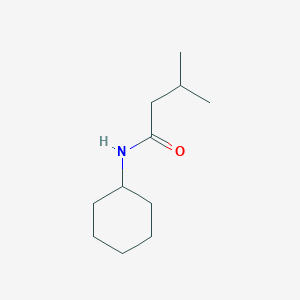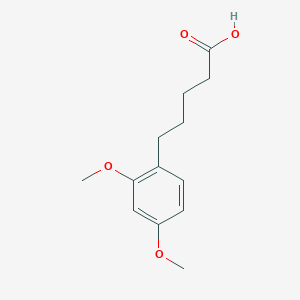
5-(2,4-Dimethoxyphenyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethoxyphenyl)pentanoic acid, also known as DMPA, is a chemical compound that belongs to the family of phenylacetic acids. It is a white crystalline powder with a molecular weight of 259.32 g/mol. DMPA has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dimethoxyphenyl)pentanoic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 5-(2,4-Dimethoxyphenyl)pentanoic acid may contribute to its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
5-(2,4-Dimethoxyphenyl)pentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 5-(2,4-Dimethoxyphenyl)pentanoic acid has also been shown to decrease the expression of cyclooxygenase-2, an enzyme involved in the inflammatory response. In addition, 5-(2,4-Dimethoxyphenyl)pentanoic acid has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anti-convulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2,4-Dimethoxyphenyl)pentanoic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for research on 5-(2,4-Dimethoxyphenyl)pentanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 5-(2,4-Dimethoxyphenyl)pentanoic acid.
Conclusion
In conclusion, 5-(2,4-Dimethoxyphenyl)pentanoic acid is a chemical compound with potential therapeutic applications. Its synthesis method yields a high purity of 5-(2,4-Dimethoxyphenyl)pentanoic acid, which has been extensively studied for its anti-inflammatory, analgesic, and anti-convulsant properties. 5-(2,4-Dimethoxyphenyl)pentanoic acid has been found to have a variety of biochemical and physiological effects, including the inhibition of prostaglandin production and the increase of GABA levels in the brain. Its potential use in the treatment of neurodegenerative diseases and chronic pain makes 5-(2,4-Dimethoxyphenyl)pentanoic acid a promising area of research for future studies.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dimethoxyphenyl)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-convulsant properties. 5-(2,4-Dimethoxyphenyl)pentanoic acid has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
CAS-Nummer |
103395-07-9 |
|---|---|
Produktname |
5-(2,4-Dimethoxyphenyl)pentanoic acid |
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
5-(2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O4/c1-16-11-8-7-10(12(9-11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
RFDYHAGXJFZRFL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CCCCC(=O)O)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)CCCCC(=O)O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

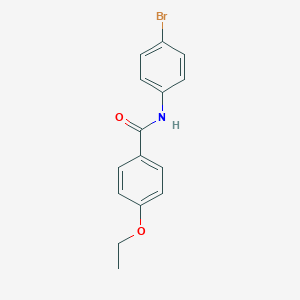
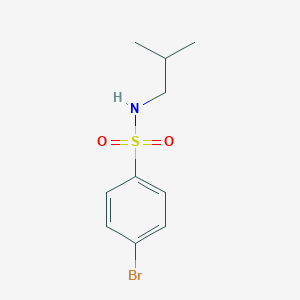
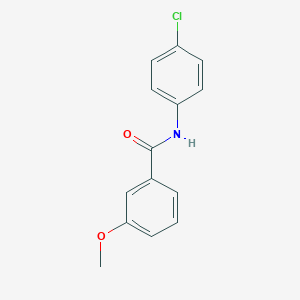
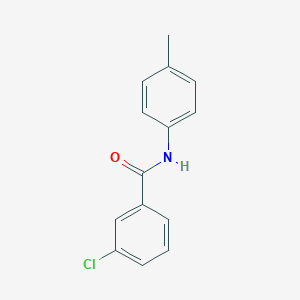
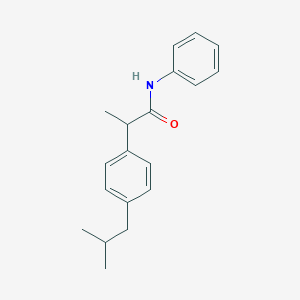
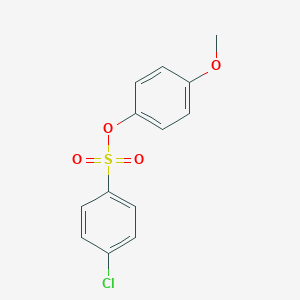
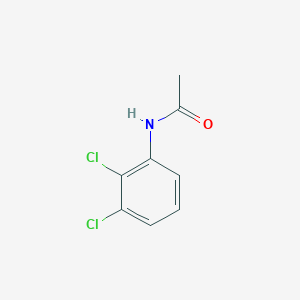
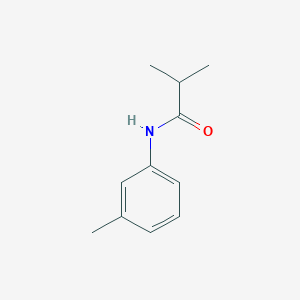
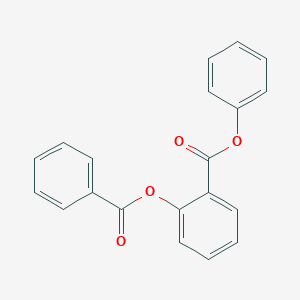
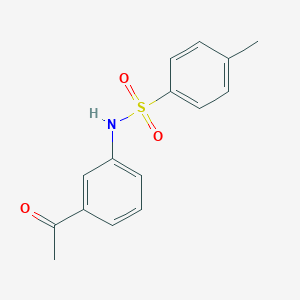
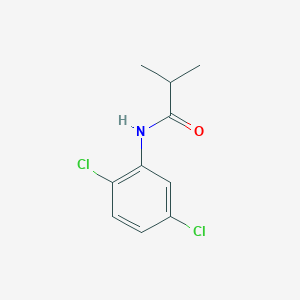
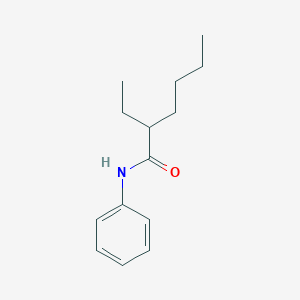
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)
